molecular formula C9H8F12O B14169921 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol CAS No. 68308-14-5

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol

Cat. No.: B14169921
CAS No.: 68308-14-5
M. Wt: 360.14 g/mol
InChI Key: YJNAGZYYJPQWGW-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, such as high thermal stability and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol typically involves the fluorination of octan-1-ol derivatives. One common method is the reaction of octane-1,8-diol with fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid under controlled conditions . The reaction conditions often include specific temperatures and pressures to ensure the complete fluorination of the compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include fluorinated ketones, carboxylic acids, alkanes, and alkenes, which have applications in various fields such as pharmaceuticals and materials science.

Scientific Research Applications

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct physicochemical properties, such as high thermal stability and low surface energy, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and reagents.

Properties

CAS No.

68308-14-5

Molecular Formula

C9H8F12O

Molecular Weight

360.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol

InChI

InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3

InChI Key

YJNAGZYYJPQWGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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